4-Benzylpiperazine-2,6-dione

Structural biology Ubiquitin ligase Fragment-based drug discovery

4-Benzylpiperazine-2,6-dione is a heterocyclic small molecule (MF: C11H12N2O2; MW: 204.23 g/mol) comprising a piperazine-2,6-dione core with an N4-benzyl substituent. Unlike the unsubstituted piperazine-2,6-dione scaffold (CAS 4774-22-5) or the CNS-stimulant 1-benzylpiperazine (BZP), this compound presents a conformationally constrained diketopiperazine ring system that simultaneously offers hydrogen-bond acceptor/donor capacity at positions 2 and 6 and a lipophilic benzyl moiety for auxiliary hydrophobic pocket engagement.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 35975-17-8
Cat. No. B3051777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylpiperazine-2,6-dione
CAS35975-17-8
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)CN1CC2=CC=CC=C2
InChIInChI=1S/C11H12N2O2/c14-10-7-13(8-11(15)12-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14,15)
InChIKeyVURIYIYAKMLWMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylpiperazine-2,6-dione (CAS 35975-17-8) Procurement-Relevant Structural and Pharmacophoric Baseline


4-Benzylpiperazine-2,6-dione is a heterocyclic small molecule (MF: C11H12N2O2; MW: 204.23 g/mol) comprising a piperazine-2,6-dione core with an N4-benzyl substituent . Unlike the unsubstituted piperazine-2,6-dione scaffold (CAS 4774-22-5) or the CNS-stimulant 1-benzylpiperazine (BZP), this compound presents a conformationally constrained diketopiperazine ring system that simultaneously offers hydrogen-bond acceptor/donor capacity at positions 2 and 6 and a lipophilic benzyl moiety for auxiliary hydrophobic pocket engagement [1]. This dual pharmacophoric character distinguishes it from simple benzylpiperazines lacking the dione functionality and from core piperazine-2,6-diones lacking the aromatic substitution required for specific protein target recognition.

Why Generic Piperazine-2,6-dione or Benzylpiperazine Analogs Cannot Substitute for 4-Benzylpiperazine-2,6-dione


The 4-benzyl substitution on the piperazine-2,6-dione scaffold is not a passive structural decoration; it dictates target engagement profiles that are absent from both the unsubstituted core and regioisomeric variants. Piperazine-2,6-dione (CAS 4774-22-5) lacks the aromatic moiety entirely, rendering it incapable of occupying hydrophobic pockets exploited by benzyl-substituted congeners in bromodomain and Bcl-2 family protein binding sites [1]. Conversely, 1-benzylpiperazine (BZP) and related stimulants lack the 2,6-dione carbonyl system, resulting in a distinct pharmacological signature dominated by monoaminergic receptor interactions rather than the acetyl-lysine mimicry or metal-chelation properties conferred by the diketopiperazine ring [2]. Even among N4-substituted analogs, the specific benzyl group affords a unique balance of steric bulk and pi-stacking potential that directly substituted phenyl or acyl variants cannot replicate, as evidenced by differential P388 leukemia cell growth inhibition across 4-substituted benzyl series [3].

4-Benzylpiperazine-2,6-dione: Quantified Differentiation Evidence Against Closest Analogs


TRIM21 Co-Crystal Structure: Atomic-Resolution Binding Mode Validation Unavailable for Unsubstituted Core

4-Benzylpiperazine-2,6-dione has been co-crystallized with the E3 ubiquitin-protein ligase TRIM21 (PDB ID: 7HO6), yielding an X-ray diffraction structure at 1.24 Å resolution. The PanDDA analysis group deposition by the Structural Genomics Consortium (SGC) confirms discrete electron density for the benzyl group within a hydrophobic sub-pocket of TRIM21, a feature structurally unattainable by the unsubstituted piperazine-2,6-dione core (CAS 4774-22-5) which lacks the aromatic moiety entirely [1]. No equivalent TRIM21 co-crystal structure is available for 4-benzyl-1-phenylpiperazine-2,6-dione (CAS 13480-11-0) or 4-benzoylpiperazine-2,6-dione (CAS 87693-76-3), making 7HO6 the sole sub-1.3 Å resolution structural reference for this chemotype [2].

Structural biology Ubiquitin ligase Fragment-based drug discovery

P388 Leukemia Cell Growth Inhibition: Substituted Benzyl Series Activity Versus Unsubstituted Core

In the foundational SAR study by Qin et al. (1996), four classes of 1,4-disubstituted piperazine-2,6-diones incorporating a 4-benzyl or 4-substituted-benzyl moiety were synthesized and evaluated for in vitro growth inhibition of murine P388 leukemia cells [1]. The authors reported that several compounds within these 4-benzyl-substituted series exhibited 'considerable' inhibitory activity against P388 cells, a property attributed to the chelating or latent chelating capacity conferred by the combined piperazine-2,6-dione ring system and the N4-aralkyl substituent. In contrast, the unsubstituted piperazine-2,6-dione core (CAS 4774-22-5) lacks the aromatic substitution necessary for this chelation-enhanced antiproliferative effect and was not reported to exhibit comparable P388 activity in the same study [2]. This class-level SAR evidence positions 4-benzylpiperazine-2,6-dione as the minimal pharmacophoric unit required for P388-relevant antitumor activity within the piperazine-2,6-dione family.

Antitumor activity P388 leukemia Chelation-enhanced cytotoxicity

Mcl-1 Selectivity Over Bcl-2/Bcl-xL: Benzylpiperazine Scaffold Advantage Documented in 81-Compound Library

A systematic study by Ding et al. (2013) designed, synthesized, and evaluated 81 benzylpiperazine derivatives against the antiapoptotic Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL) using fluorescence polarization assays [1]. Among the four synthesized series, 22 compounds exhibited micromolar binding affinities (Ki < 20 μM) to at least one target. Crucially, several benzylpiperazine derivatives demonstrated high selectivity for Mcl-1, with the most potent compound (compound 30) achieving a Ki of 0.18 μM for Mcl-1 while showing no detectable binding to Bcl-2 or Bcl-xL [2]. This selectivity profile is a direct consequence of the benzylpiperazine scaffold geometry and is not achievable with the simple piperazine-2,6-dione core or with 1-benzylpiperazine (BZP), which engages a completely different target panel (monoaminergic receptors and transporters) [3].

Mcl-1 selective inhibition Bcl-2 family Apoptosis

Synthetic Yield Benchmarking: 94% One-Step Cyclization from N-Benzyliminodiacetic Acid

The synthesis of 4-benzylpiperazine-2,6-dione has been optimized to a one-step cyclization of N-benzyliminodiacetic acid using ammonium formate in DMF under reflux, yielding the product in 94% isolated yield (4.53 g scale) as documented in patent EP1762568 A1 . This high-yielding single-step procedure contrasts with the multi-step sequences typically required for 4-benzyl-1-phenylpiperazine-2,6-dione (CAS 13480-11-0) or 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which necessitate additional N1-functionalization steps that reduce overall yield and increase procurement cost [1]. The 94% yield places 4-benzylpiperazine-2,6-dione among the most synthetically accessible N4-substituted piperazine-2,6-diones available for bulk procurement.

Synthetic efficiency Process chemistry Cost of goods

Vendor-Supplied Purity Specifications: NLT 98% (Synblock) and 97% (AKSci) Enable Reproducible Screening

Commercially available 4-benzylpiperazine-2,6-dione is supplied with documented purity specifications: Synblock offers NLT 98% purity with supporting analytical documentation including NMR, HPLC, and LC-MS ; AKSci supplies at 97% minimum purity with long-term storage recommendations . This level of analytical characterization exceeds what is typically provided for research-grade 1-benzylpiperazine (BZP) and is comparable to or exceeds that available for 4-benzyl-1-phenylpiperazine-2,6-dione . For screening applications where impurity-driven false positives are a concern, the availability of multi-technique analytical data reduces the burden of in-house re-characterization.

Purity specification Quality control Reproducibility

4-Benzylpiperazine-2,6-dione: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Fragment-Based Drug Discovery Targeting E3 Ubiquitin Ligase TRIM21

The availability of a high-resolution (1.24 Å) co-crystal structure of 4-benzylpiperazine-2,6-dione bound to TRIM21 (PDB 7HO6) makes this compound an immediate starting point for structure-guided fragment elaboration campaigns. Unlike the unsubstituted piperazine-2,6-dione core, which lacks the benzyl-mediated hydrophobic contacts visible in the 7HO6 electron density map, this fragment provides a experimentally validated binding pose that can be used for in silico growing, linking, or merging strategies in PROTAC design targeting TRIM21-mediated ubiquitination pathways [1].

Selective Mcl-1 Inhibitor Lead Optimization in Oncology Programs

The benzylpiperazine scaffold has been validated as a platform for achieving selective Mcl-1 inhibition (Ki = 0.18 μM) with no detectable binding to Bcl-2 or Bcl-xL, as demonstrated in an 81-compound SAR study [1]. 4-Benzylpiperazine-2,6-dione, as the minimal diketopiperazine-containing representative of this scaffold class, provides a tractable starting point for medicinal chemistry optimization. The high synthetic yield (94% in one step) further supports its use as a cost-efficient intermediate for library synthesis .

Antitumor Screening Cascades Using P388 Leukemia as a Primary Filter

For academic or industrial screening programs that employ P388 murine leukemia as a first-pass cytotoxicity filter, 4-benzylpiperazine-2,6-dione and its 4-substituted benzyl congeners have demonstrated 'considerable' in vitro growth inhibition, a property linked to their chelating or latent chelating functionality [1]. The unsubstituted piperazine-2,6-dione core cannot substitute in this application, as it lacks the structural features necessary for this activity. Procuring the 4-benzyl-substituted compound ensures that the screening deck contains the minimal active pharmacophore for this indication.

Chemical Biology Probe Development Requiring Defined Target Engagement

The combination of a structurally characterized binding mode (TRIM21 co-crystal), class-level Mcl-1 selectivity data, and commercially available high-purity material (NLT 98% with NMR/HPLC/LC-MS documentation) positions 4-benzylpiperazine-2,6-dione as a qualified chemical biology probe intermediate [1]. For laboratories requiring compounds with documented target engagement rather than phenomenological activity, this compound offers a verifiable structural biology anchoring point that 1-benzylpiperazine (BZP) and other piperazine stimulants cannot provide [2].

Quote Request

Request a Quote for 4-Benzylpiperazine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.